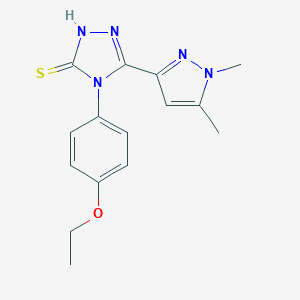

![molecular formula C14H20N4O2 B454953 [3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid CAS No. 438218-34-9](/img/structure/B454953.png)

[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid” is a compound with the CAS Number: 438221-00-2 . It has a molecular weight of 262.31 . The IUPAC name for this compound is 3-(5-methyl-2H-tetraazol-2-yl)-1-adamantanecarboxylic acid .

Synthesis Analysis

The synthesis of tetrazole derivatives, such as “[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid”, can be approached in eco-friendly ways . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .

Molecular Structure Analysis

The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .

Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .

Physical And Chemical Properties Analysis

“[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid” has a molecular formula of C14H20N4O2 and an average mass of 276.334 Da . Tetrazoles show melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazoles dissolve in water, acetonitrile, etc .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The study by Odyntsova (2017) focused on the synthesis of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, which are closely related to your compound of interest. These compounds exhibit high biological activity and serve as intermediates for synthesizing amides, hydrazides, and yliden derivatives (Odyntsova, 2017).

Antiviral Properties

- Mikolaichuk et al. (2021) demonstrated that derivatives of adamantan-1-ol, which include structures similar to [3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid, exhibit moderate inhibitory activity against influenza A (H1N1) virus. These findings highlight potential antiviral applications (Mikolaichuk et al., 2021).

Antimicrobial Investigations

- Wujec et al. (2007) explored the antimicrobial potential of compounds derived from the reaction of hydrazide of (tetrazol-5-yl)acetic acid with isothiocyanates. This study provides insights into the possible use of [3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid derivatives as antimicrobial agents (Wujec et al., 2007).

Applications in Organic Synthesis

- Krasutsky et al. (2000) conducted a study on the selective oxidative cleavage-cyclization of adamantane, providing insight into the synthesis processes relevant to compounds like [3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid. This research can inform the development of novel synthetic pathways (Krasutsky et al., 2000).

Coordination Polymer Building Blocks

- Pavlov et al. (2019) reported the synthesis of orthogonally substituted azole-carboxylate adamantane ligands for the preparation of coordination polymers. These ligands, related to your compound of interest, highlight the utility of adamantane derivatives in constructing coordination polymers (Pavlov et al., 2019).

Wirkmechanismus

While the specific mechanism of action for “[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid” is not found, it’s known that like all beta-lactam antibiotics, cefamandole binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis .

Safety and Hazards

While the specific safety and hazards for “[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid” are not found, it’s known that tetrazoles can liberate corrosive and toxic gases and heat when they react with acidic materials and strong oxidizers . They can produce new compounds which are explosives to shocks when they undergo reaction with few active metals .

Zukünftige Richtungen

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . In the past decade, due to their extraordinary stability under metabolic conditions, many tetrazole derivatives showed enhanced biological activities when used as antiviral, antibacterial, and antifungal agents . Therefore, the future directions for “[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid” and similar compounds could be in the development of new drugs and treatments.

Eigenschaften

IUPAC Name |

2-[3-(5-methyltetrazol-2-yl)-1-adamantyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c1-9-15-17-18(16-9)14-5-10-2-11(6-14)4-13(3-10,8-14)7-12(19)20/h10-11H,2-8H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCSWNJTYZOFSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

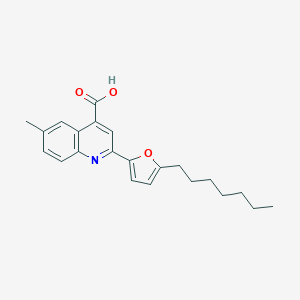

![Ethyl 4-{4-[(2-bromophenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454870.png)

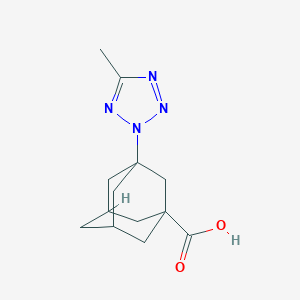

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B454871.png)

![Ethyl 4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454873.png)

![4-chloro-N-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B454875.png)

![N-[1-(4-tert-butylphenyl)ethyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B454876.png)

![propyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B454877.png)

![5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454882.png)

![3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B454886.png)

![3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454888.png)

![Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate](/img/structure/B454892.png)

![2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B454893.png)